molecular formula C19H18ClNO4 B14990292 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B14990292
M. Wt: 359.8 g/mol
InChI Key: HPMOBCCBOKGEGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is an organic compound that features a combination of chlorophenoxy and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Preparation of the furan intermediates: Furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups can be synthesized through various methods, including the reaction of furfural with methylating agents.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the furan intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The chlorophenoxy group can be reduced to phenoxy under specific conditions.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and chlorophenoxy derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and chlorophenoxy groups can participate in various binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to the combination of chlorophenoxy and furan moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler furan or chlorophenoxy compounds.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C19H18ClNO4/c1-14-4-7-18(25-14)12-21(11-17-3-2-10-23-17)19(22)13-24-16-8-5-15(20)6-9-16/h2-10H,11-13H2,1H3

InChI Key

HPMOBCCBOKGEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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